

Sodium Chlorodifluoroacetate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Sodium chlorodifluoroacetate*

Cat. No.: *B119871*

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Introduction

Sodium chlorodifluoroacetate, identified by the CAS Number 1895-39-2, is an organofluorine compound that has garnered significant attention in synthetic organic chemistry.^{[1][2]} It is a salt derived from the neutralization of chlorodifluoroacetic acid.^[1] This white, crystalline solid is particularly valued as a convenient and cost-effective precursor to difluorocarbene ($:CF_2$), a highly reactive intermediate.^[3] The strategic introduction of fluorine atoms into molecules can significantly enhance their efficacy, bioavailability, and metabolic stability, making **sodium chlorodifluoroacetate** a critical reagent in the development of pharmaceuticals and agrochemicals.^{[2][4]} This guide provides an in-depth overview of its properties, synthesis, applications, and key experimental protocols.

Chemical and Physical Properties

The fundamental properties of **sodium chlorodifluoroacetate** are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Source(s)
CAS Number	1895-39-2	[5] [6] [7] [8]
Molecular Formula	C ₂ ClF ₂ NaO ₂	[5] [7] [8] [9]
Molecular Weight	152.46 g/mol	[5] [7]
Appearance	White to off-white powder or crystal	[1] [6]
Melting Point	196-198 °C (decomposes)	[10] [6] [8]
Solubility	Soluble in dimethoxyethane, diglyme (0.60 g/mL), triglyme, and dimethylformamide.	[10] [6]
IUPAC Name	sodium 2-chloro-2,2-difluoroacetate	[7]
InChI Key	MRTAVLDNYYEJHK-UHFFFAOYSA-M	[1]
Synonyms	Chlorodifluoroacetic Acid Sodium Salt	

Safety and Hazard Information

Sodium chlorodifluoroacetate is classified as a hazardous substance and requires careful handling.[\[11\]](#)[\[12\]](#) It is an irritant and is hygroscopic.[\[10\]](#)[\[6\]](#) All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE).[\[9\]](#)[\[12\]](#)

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation mark)	[1] [8]
Signal Word	Warning	[8] [12]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[7] [12] [13]
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P501	[1] [7] [12]
Hazard Classifications	Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)	[7] [11] [12]
Storage	Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.	[11] [12]
Incompatible Materials	Strong oxidizing agents	[9] [11]
Hazardous Decomposition	Upon heating, it can decompose to produce carbon monoxide (CO), carbon dioxide (CO ₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.	[9] [11]

Core Reactivity: Generation of Difluorocarbene

The primary utility of **sodium chlorodifluoroacetate** in organic synthesis stems from its ability to generate difluorocarbene (:CF₂) upon thermal decomposition.[\[1\]](#)[\[2\]](#) This process involves decarboxylation, which is typically carried out in a high-boiling solvent like diglyme at elevated

temperatures.[1][14] The resulting electrophilic difluorocarbene is a transient species that can be trapped in situ by a variety of nucleophiles and unsaturated systems.[15][16]

Caption: Thermal decomposition of **sodium chlorodifluoroacetate** to generate difluorocarbene.

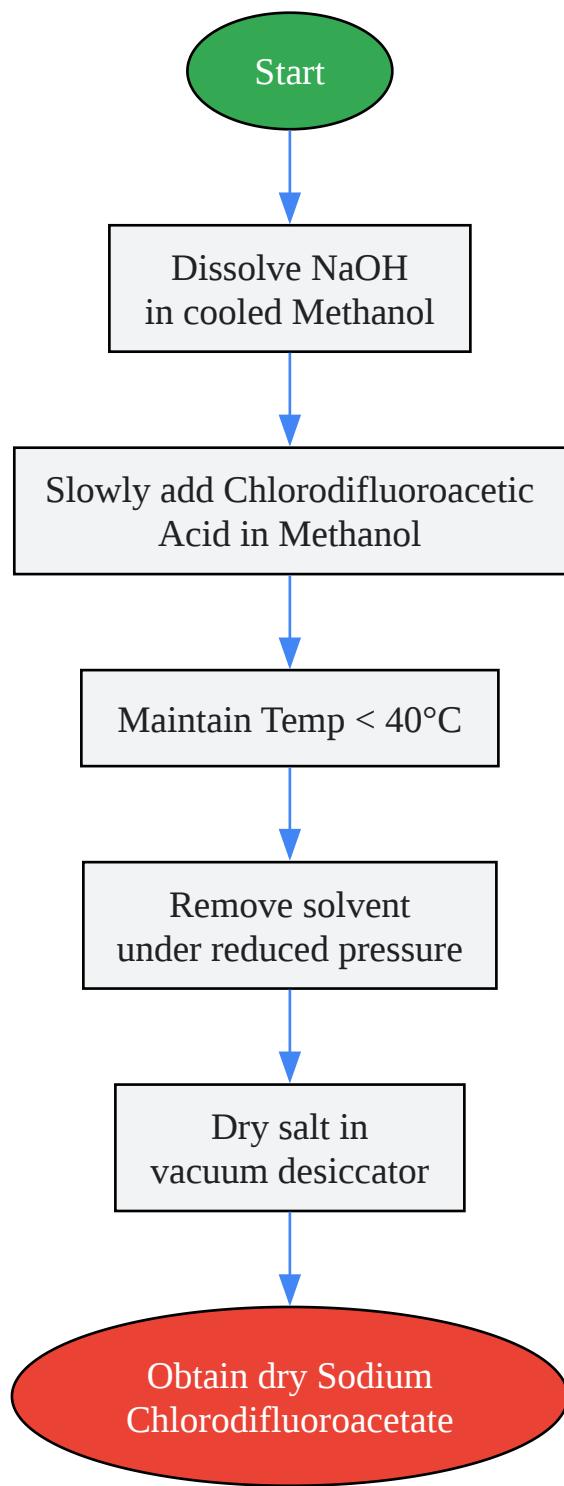
Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline key experimental procedures involving **sodium chlorodifluoroacetate**.

Synthesis of Sodium Chlorodifluoroacetate

This compound is typically prepared by the neutralization of chlorodifluoroacetic acid.[10][14]

- Reagents: Chlorodifluoroacetic acid, Sodium Hydroxide (or Sodium Carbonate), Methanol (or Diethyl Ether).[10][14]
- Procedure (using NaOH):[14]
 - Prepare a solution of sodium hydroxide (1.52 mol) in methanol (700 ml) and cool it in a stirring apparatus.
 - Slowly add a solution of chlorodifluoroacetic acid (1.52 mol) in methanol (300 ml) to the cooled NaOH solution.
 - Maintain the temperature of the reaction mixture below 40°C during the addition.
 - After the addition is complete, remove the solvent under reduced pressure to obtain the **sodium chlorodifluoroacetate** salt.
 - Dry the resulting salt in a vacuum desiccator over a suitable drying agent like phosphorus pentoxide (P₂O₅).[10]

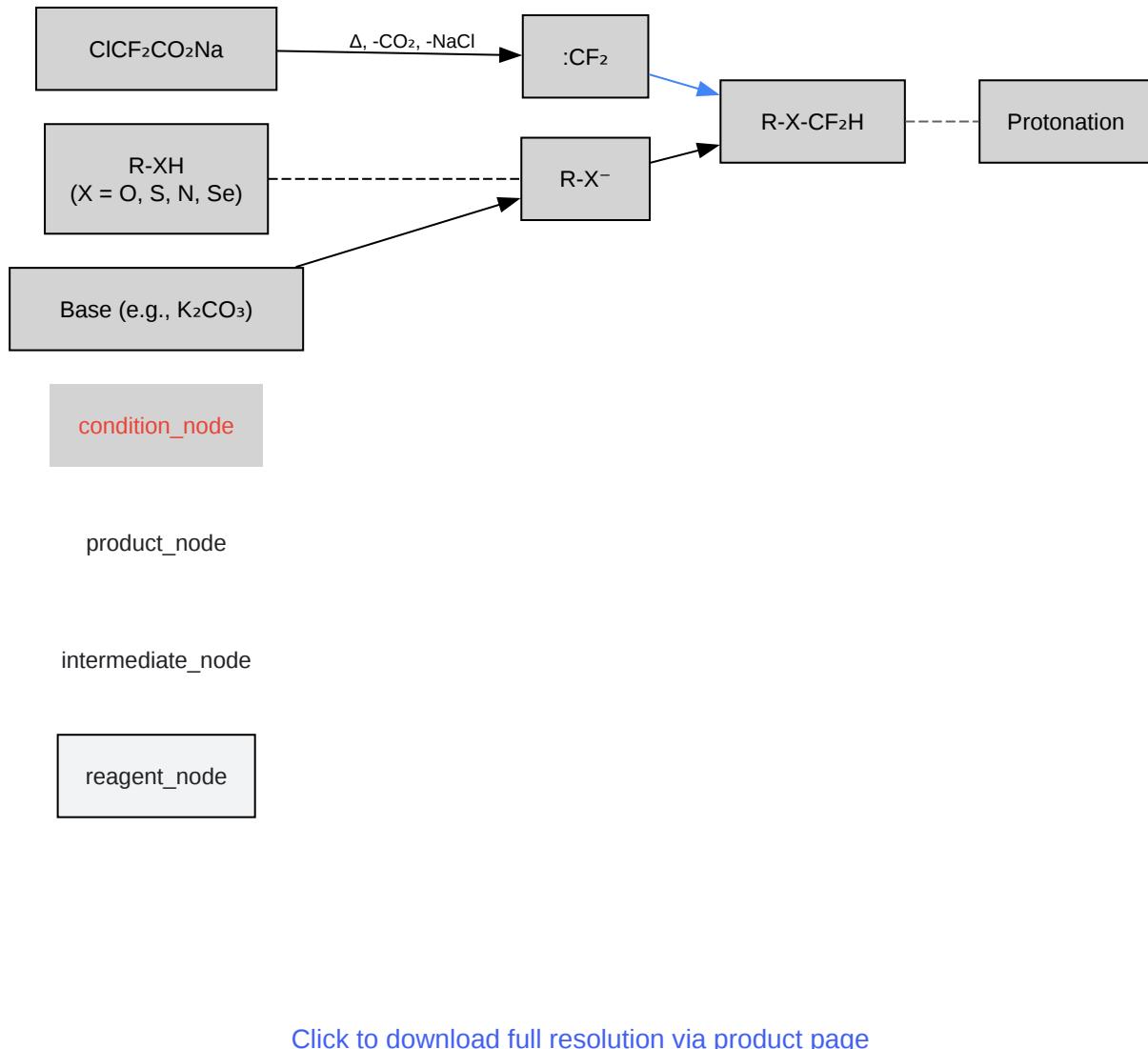
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Caption: Workflow for the synthesis of **sodium chlorodifluoroacetate**.

Difluoromethylation of Thiols and Phenols

Sodium chlorodifluoroacetate is an excellent reagent for the difluoromethylation of various heteroatom nucleophiles, including thiols (S-H), phenols (O-H), selenols (Se-H), and heterocyclic amines (N-H).[3][15][16]

- General Procedure:[3][17]
 - To a reaction vessel, add the thiol or phenol substrate (1.0 mmol), potassium carbonate (K_2CO_3 , 2.0 mmol), and a suitable solvent (e.g., DMF).
 - Add **sodium chlorodifluoroacetate** (2.0-3.0 mmol).
 - Heat the reaction mixture to 95°C and stir for the required time (monitored by TLC or LC-MS).
 - Upon completion, cool the mixture to room temperature.
 - Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield the desired difluoromethylated compound.



Caption: General pathway for heteroatom difluoromethylation using :CF₂.

Synthesis of 1,1-Difluoro Olefins

A classic application is the reaction with aldehydes or ketones in the presence of triphenylphosphine (PPh₃) to form 1,1-difluoro olefins, which is analogous to a Wittig reaction. [2][10][14]

- Reagents: Aldehyde or ketone, triphenylphosphine, **sodium chlorodifluoroacetate**, and a high-boiling solvent (e.g., diglyme). [14]

- Procedure:[14]
 - In a two-necked flask equipped with a reflux condenser and a dropping funnel, place triphenylphosphine (0.088 mol), the aldehyde (0.081 mol), and anhydrous diglyme (10 ml).
 - Prepare a solution of dry **sodium chlorodifluoroacetate** (0.12 mol) in diglyme (50 ml) and place it in the heated (60°C) dropping funnel.
 - Purge the system with dry nitrogen. Heat the flask contents to 160°C in an oil bath.
 - Add the **sodium chlorodifluoroacetate** solution dropwise over 1.5–2 hours. Caution: The decomposition is exothermic; maintaining a steady bath temperature is critical to avoid a violent reaction.[14]
 - After the addition, flash-distill the product and solvent at reduced pressure (1 mm) into a receiver cooled with dry ice.
 - Fractionally distill the collected liquid to isolate the pure 1,1-difluoro olefin product.

Applications in Drug Discovery and Development

The incorporation of fluorine, particularly the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂-) groups, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2]

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[2]
- Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
- Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to biological targets.[2]
- Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, which can be crucial for its interaction with a receptor.

Sodium chlorodifluoroacetate provides a direct and efficient route to these valuable fluorinated functionalities.^[2] It has been used in the synthesis of various pharmaceutical intermediates and complex molecules, including mGluR5 negative allosteric modulators and precursors for fluorinated nucleoside analogues.^[18] The difluoromethylation of heterocycles, a common scaffold in many drugs, is a key application.^{[3][19]} For instance, the difluoromethylation of an intermediate was a key step in the synthesis of certain bioactive compounds.^[19] Its role as a building block for geminal difluorinated cyclopropanes further expands its utility in creating novel drug candidates.^[2]

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